5-bromo-N'-hydroxyfuran-2-carboximidamide

Description

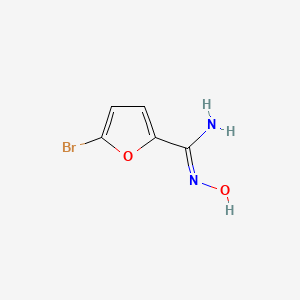

5-bromo-N'-hydroxyfuran-2-carboximidamide is an organic compound featuring a furan (B31954) ring, which is a five-membered aromatic heterocycle containing one oxygen atom. The furan ring is substituted with a bromine atom and an N'-hydroxycarboximidamide group. This particular arrangement of functional groups suggests potential for diverse chemical reactivity and biological activity, positioning it as a molecule of interest for further investigation.

While specific research into this compound is limited, its potential significance can be inferred from the well-established importance of its constituent chemical classes. Furan derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. orientjchem.orgutripoli.edu.ly The furan nucleus is recognized for its ability to modulate the pharmacokinetic properties of drug candidates. semanticscholar.org

The N'-hydroxycarboximidamide group, also known as an amidoxime (B1450833), is another pharmacologically significant functional group. Amidoximes are often considered as bioisosteres of carboxylic acids and have been incorporated into drug candidates with various biological activities, including anti-inflammatory and antihypertensive properties. researchgate.net A key aspect of amidoximes in drug discovery is their ability to act as nitric oxide (NO) donors, which plays a crucial role in vasodilation and other physiological processes. nih.govresearchgate.net The combination of a furan ring and an amidoxime group in one molecule, therefore, presents a compelling case for its potential utility in the development of novel therapeutic agents.

The history of furan chemistry dates back to 1780, with the description of 2-furoic acid by Carl Wilhelm Scheele. acs.org Another key derivative, furfural, was reported in 1831. acs.org Since then, the field of furan chemistry has grown exponentially, with the development of numerous synthetic methodologies and the discovery of a vast array of furan-containing natural products and synthetic compounds with significant biological activities. semanticscholar.org

The study of amidoximes has a similarly rich history, with the first synthesis of formamidoxime (B1203019) reported in 1873. researchgate.netnih.gov The structural elucidation of amidoximes followed in 1884. researchgate.netnih.gov The most common method for their synthesis involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. researchgate.net While the individual histories of furans and amidoximes are well-documented, the specific historical development of furan-based carboximidamide derivatives is less clearly defined in the scientific literature, suggesting that this class of compounds is a relatively modern area of exploration.

The systematic name, this compound, precisely describes the molecular architecture of the compound. The core of the molecule is a furan ring. The numbering of the furan ring starts from the oxygen atom as position 1. The carboximidamide group is located at position 2, and the bromine atom is at position 5. The "N'-hydroxy" prefix indicates that a hydroxyl group is attached to the second nitrogen atom of the carboximidamide moiety.

The presence of the furan ring confers aromaticity to the molecule. ijabbr.com The bromine atom, being an electron-withdrawing group, and the N'-hydroxycarboximidamide group, with its potential for hydrogen bonding and as a metal chelator, are expected to significantly influence the compound's electronic properties, reactivity, and potential interactions with biological macromolecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H5BrN2O2 |

| Molecular Weight | 207.01 g/mol |

| IUPAC Name | 5-bromo-N-hydroxyfuran-2-carboximidamide |

| PubChem CID | 74860204 |

| Canonical SMILES | C1=C(OC(=C1)C(=N)NO)Br |

| InChI Key | FQIVXIKNHOMQTP-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

The most significant research gap concerning this compound is the profound lack of dedicated studies on its synthesis, characterization, and evaluation of its properties. The scientific literature does not currently contain detailed experimental data for this specific compound.

Future research trajectories could logically proceed in several directions. A primary focus would be the development of an efficient and scalable synthetic route to this compound. A plausible approach would be the reaction of 5-bromo-2-furonitrile with hydroxylamine. researchgate.net

Once synthesized, a thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and understand its solid-state properties.

Subsequent research could then explore its potential biological activities, guided by the known pharmacology of furan derivatives and amidoximes. Screening for antimicrobial, antifungal, anticancer, and anti-inflammatory properties would be a logical starting point. utripoli.edu.lynih.gov Furthermore, investigating its potential as a nitric oxide donor could unveil applications in cardiovascular research. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into its electronic structure, reactivity, and potential binding modes with biological targets, thereby guiding experimental work.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N'-hydroxyfuran-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAZVJRYVBWHRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)Br)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo N Hydroxyfuran 2 Carboximidamide

Established Synthetic Pathways to 5-bromo-N'-hydroxyfuran-2-carboximidamide

While direct, dedicated synthetic routes for this compound are not extensively documented in readily available literature, a highly plausible and established pathway can be constructed based on fundamental organic transformations. This pathway involves the synthesis of a key intermediate, 5-bromo-2-furonitrile, followed by its conversion to the target N'-hydroxycarboximidamide (also known as an amidoxime).

Overview of Precursor Selection and Reagent Systems

The synthesis logically commences with a readily available brominated furan (B31954) precursor. Two primary starting materials are viable: 5-bromo-2-furoic acid or 5-bromo-2-furaldehyde.

Route from 5-bromo-2-furoic acid: 5-bromo-2-furoic acid is a commercially available compound that serves as a versatile starting point. chemimpex.comsigmaaldrich.com The conversion of the carboxylic acid to the N'-hydroxycarboximidamide functionality can be envisioned through the formation of a nitrile intermediate. This transformation from a carboxylic acid to a nitrile can be achieved in one or two steps. A common two-step approach involves the initial conversion of the carboxylic acid to a primary amide, 5-bromo-2-furamide, followed by dehydration. britannica.com The dehydration of primary amides is a fundamental reaction for nitrile synthesis, and a variety of reagents can be employed, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂). chemistrysteps.comresearchgate.net Alternatively, direct conversion of carboxylic acids to nitriles is possible using methods like indium-catalyzed transnitrilation with acetonitrile. acs.org

Route from 5-bromo-2-furaldehyde: 5-bromo-2-furaldehyde also provides a direct entry point to the key nitrile intermediate. google.comchemicalbook.com Aldehydes can be converted to nitriles through the formation and subsequent dehydration of an aldoxime. britannica.com This is often achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form the oxime, which is then dehydrated using reagents like acetic anhydride.

Formation of the N'-hydroxycarboximidamide: The crucial final step is the reaction of 5-bromo-2-furonitrile with hydroxylamine. This is the most widely used and efficient method for the preparation of amidoximes. nih.gov The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine, often in an alcoholic solvent like ethanol. nih.gov Aqueous solutions of hydroxylamine can also be utilized, sometimes eliminating the need for an additional base. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the dehydration of 5-bromo-2-furamide to 5-bromo-2-furonitrile, the choice of dehydrating agent and reaction conditions is critical. While strong dehydrating agents like P₂O₅ are effective, they can sometimes lead to harsh reaction conditions. Milder and more selective methods are often preferred.

In the final step, the conversion of the nitrile to the amidoxime (B1450833), the reaction conditions can be fine-tuned to ensure complete conversion while minimizing side reactions. The choice of base and solvent can influence the reaction rate and the purity of the product. For instance, using an aqueous solution of hydroxylamine can sometimes lead to shorter reaction times compared to using hydroxylamine hydrochloride with a base. nih.gov

Below is a hypothetical data table illustrating the optimization of the reaction of 5-bromo-2-furonitrile with hydroxylamine.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Na₂CO₃ (2.0) | Ethanol | 80 | 24 | 75 |

| 2 | Triethylamine (2.0) | Methanol | 65 | 24 | 72 |

| 3 | Na₂CO₃ (2.0) | Ethanol | 60 | 48 | 82 |

| 4 | Aqueous NH₂OH | Water/Ethanol | 60 | 12 | 85 |

| 5 | None (Aq. NH₂OH) | Water | 80 | 8 | 88 |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the proposed synthesis of this compound in several ways.

Atom Economy: The reaction of the nitrile with hydroxylamine to form the amidoxime is an addition reaction with 100% atom economy, which is highly desirable.

Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives. For example, in the amidoxime formation step, using water or ethanol as a solvent is preferable to more hazardous options.

Catalysis: Utilizing catalytic methods instead of stoichiometric reagents can reduce waste. For instance, catalytic methods for the dehydration of amides to nitriles are available and are generally preferred over the use of stoichiometric amounts of strong dehydrating agents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. Microwave-assisted synthesis is another technique that can sometimes reduce reaction times and energy usage.

Novel Synthetic Routes for this compound

Advances in synthetic methodology offer opportunities for more efficient and elegant syntheses of this compound.

Exploration of Catalytic Methodologies (e.g., Transition Metal Catalysis, Organocatalysis)

Modern catalytic methods could be employed to streamline the synthesis. For the conversion of 5-bromo-2-furoic acid to 5-bromo-2-furonitrile, various catalytic systems have been developed for the direct conversion of carboxylic acids to nitriles, which would bypass the need to isolate the amide intermediate.

Transition metal catalysis could also play a role in the synthesis of the brominated furan precursor itself. For instance, palladium-catalyzed cross-coupling reactions could be used to introduce the bromo substituent at a late stage of the synthesis, potentially allowing for greater molecular diversity.

Regioselective and Stereoselective Synthetic Strategies

While the target molecule is achiral, regioselectivity is a key consideration in the synthesis of the 5-bromo-2-substituted furan core. Direct bromination of furan derivatives can sometimes lead to mixtures of isomers. Therefore, synthetic strategies that ensure the specific formation of the 5-bromo isomer are crucial. Starting with 2-furoic acid and then performing a regioselective bromination is a common approach.

Reactivity and Derivatization of this compound

The reactivity of this compound is governed by the interplay of its three key structural components: the furan ring, the hydroxyamidine group, and the bromine atom. Each of these offers distinct opportunities for chemical modification, enabling the synthesis of a wide array of derivatives.

The furan ring in this compound is an electron-rich heterocycle, though its reactivity is modulated by the presence of an electron-withdrawing carboximidamide group at the C2 position and a bromine atom at the C5 position.

Electrophilic Aromatic Substitution:

Electrophilic attack would be expected to occur at the C3 or C4 positions. The C4 position is generally favored in 2,5-disubstituted furans bearing electron-withdrawing groups. lumenlearning.com Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation would require carefully controlled, milder conditions to avoid degradation of the furan ring, which is prone to acid-catalyzed ring-opening. masterorganicchemistry.comorganic-chemistry.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ (mild) | 5-bromo-4-nitro-N'-hydroxyfuran-2-carboximidamide |

| Bromination | Br₂ in dioxane | 4,5-dibromo-N'-hydroxyfuran-2-carboximidamide |

| Acylation | (CH₃CO)₂O / SnCl₄ | 5-bromo-4-acetyl-N'-hydroxyfuran-2-carboximidamide |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. total-synthesis.comchemistrysteps.com The carboximidamide group at C2 exerts an electron-withdrawing effect, potentially activating the bromine atom at C5 for nucleophilic displacement. This reactivity is enhanced in electron-deficient aromatic systems. nih.gov Therefore, reactions with strong nucleophiles such as alkoxides, thiolates, or amines could lead to the substitution of the bromine atom.

The N'-hydroxycarboximidamide group, also known as an amidoxime, is a versatile functional group with a rich reaction chemistry. It can act as a binucleophile and is a key precursor for the synthesis of various heterocyclic systems. nih.gov

Acylation and Alkylation: The oxygen and nitrogen atoms of the hydroxyamidine moiety can be acylated or alkylated. O-acylation can be achieved using acyl chlorides or anhydrides, while N-acylation is also possible under certain conditions. Alkylation, typically on the oxygen atom, can be performed with alkyl halides in the presence of a base.

Cyclization Reactions: The hydroxyamidine moiety is a well-established precursor for the synthesis of 1,2,4-oxadiazoles. nih.gov Cyclocondensation with various electrophilic partners can lead to a range of heterocyclic structures. For instance, reaction with an anhydride or an acyl chloride can yield a 3,5-disubstituted 1,2,4-oxadiazole after cyclization and dehydration.

Reduction: The hydroxyamidine group can be reduced to the corresponding amidine. This transformation is typically achieved through catalytic hydrogenation.

The bromine atom at the C5 position of the furan ring is a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-bromofuran derivative with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C5 position. The reaction is generally tolerant of various functional groups.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 5-bromofuran and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgsoton.ac.uk This is a powerful method for synthesizing 5-alkynylfuran derivatives.

Heck-Mizoroki Reaction: This reaction couples the 5-bromofuran with an alkene in the presence of a palladium catalyst and a base to form a 5-alkenylfuran derivative. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the 5-bromofuran and an amine, leading to 5-aminofuran derivatives.

Ullmann Condensation: The Ullmann reaction provides a method for the copper-catalyzed coupling of the 5-bromofuran with alcohols, amines, or thiols to form C-O, C-N, or C-S bonds, respectively. nih.govsioc-journal.cn This reaction typically requires higher temperatures than palladium-catalyzed methods.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium base, such as n-butyllithium, at low temperatures can induce a lithium-halogen exchange. This generates a highly reactive 5-lithiofuran intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a range of functional groups at the C5 position.

Table 2: Representative Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-N'-hydroxyfuran-2-carboximidamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-N'-hydroxyfuran-2-carboximidamide |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Alkenyl-N'-hydroxyfuran-2-carboximidamide |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | 5-Amino-N'-hydroxyfuran-2-carboximidamide |

The presence of multiple reactive sites in this compound makes it an attractive substrate for the synthesis of fused heterocyclic systems through intramolecular cyclization or tandem reaction sequences.

Intramolecular Cyclization: Following a cross-coupling reaction to introduce a suitable functional group at the C5 position, intramolecular cyclization can be envisioned. For example, a Sonogashira coupling to introduce a terminal alkyne, followed by activation of the hydroxyamidine moiety, could potentially lead to the formation of a fused pyrimidine or similar heterocyclic ring system.

Palladium-Catalyzed Annulation: Palladium-catalyzed reactions that involve an intermolecular coupling followed by an intramolecular C-H activation or cyclization are powerful tools for building complex polycyclic structures. researchgate.net A strategy could involve the coupling of the 5-bromofuran derivative with a suitably substituted partner that can subsequently undergo a palladium-catalyzed cyclization onto the furan ring or the carboximidamide moiety.

Synthesis of Fused Heterocycles: The derivatized products of this compound can serve as precursors for a variety of fused heterocycles. For instance, a 5-aminofuran derivative, obtained via Buchwald-Hartwig amination, could be a key intermediate for the synthesis of furo[3,2-b]pyrrole derivatives. Similarly, reactions leading to the formation of a second ring fused to the furan core at the C3 and C4 positions are plausible starting from appropriately functionalized precursors. acs.org

Mechanistic Investigations of this compound Reactions

The elucidation of reaction mechanisms is crucial for understanding and optimizing the chemical transformations of this compound. While specific mechanistic studies on this exact compound are scarce, valuable insights can be drawn from kinetic and spectroscopic analyses of related systems.

Kinetic Studies: Kinetic analysis of the various cross-coupling reactions involving the C5-Br bond can provide information about the rate-determining step of the catalytic cycle. researchgate.net For instance, in Suzuki-Miyaura reactions, either the oxidative addition of the aryl bromide to the Pd(0) complex or the transmetalation step can be rate-limiting, depending on the specific substrates, ligands, and reaction conditions. libretexts.org The electronic nature of the furan ring and its substituents will influence the rates of these steps.

The study of kinetic versus thermodynamic control is also relevant, particularly in reactions involving the furan ring, such as Diels-Alder cycloadditions or ring-opening processes. semanticscholar.orgresearchgate.net The stability of intermediates and transition states can be influenced by temperature and reaction time, leading to different product distributions.

Spectroscopic Analyses: Spectroscopic techniques are invaluable for identifying reactive intermediates and elucidating reaction pathways.

NMR Spectroscopy: In situ NMR monitoring can be used to observe the formation and consumption of reactants, intermediates, and products in real-time, providing kinetic data and structural information about transient species.

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be employed to track changes in functional groups during a reaction. For example, in the cyclization of the hydroxyamidine moiety, the disappearance of the N-H and O-H stretching vibrations and the appearance of new bands corresponding to the heterocyclic product can be monitored.

Mass Spectrometry: Techniques such as ESI-MS can be used to detect and characterize transient intermediates in catalytic cycles, such as palladium-bound species in cross-coupling reactions.

Computational Studies (DFT): Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways, calculating activation energies, and predicting the geometries of transition states and intermediates. pku.edu.cn DFT studies on the electrophilic substitution of furan derivatives, for instance, can rationalize the observed regioselectivity by comparing the stabilities of the different possible sigma-complexes. pearson.com Similarly, DFT can be used to investigate the mechanism of palladium-catalyzed cross-coupling reactions involving 5-bromofurans, providing insights into the energetics of the oxidative addition, transmetalation, and reductive elimination steps. semanticscholar.org

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the computational modeling of reaction pathways and transition states for the chemical compound this compound.

At present, there is no publicly available research that details the theoretical approaches, such as Density Functional Theory (DFT) or other computational methods, applied to model the chemical reactions of this specific compound. Consequently, data on calculated energy barriers, bond lengths, angles for transition states, and the software or basis sets used for such calculations are not available in the reviewed scientific literature.

Further research and publication in the field of computational chemistry are required to elucidate the reaction mechanisms and transition state geometries for this compound.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Bromo N Hydroxyfuran 2 Carboximidamide

High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation

High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the definitive structural elucidation of organic compounds. For 5-bromo-N'-hydroxyfuran-2-carboximidamide, ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of each proton and carbon atom, respectively. The expected ¹H NMR spectrum would likely show distinct signals for the furan (B31954) ring protons, the N-hydroxy proton, and the protons of the imidamide group. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the furan ring carbons, the carboximidamide carbon, and any other carbon atoms in the molecule. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.

However, a comprehensive search of scientific literature and spectral databases did not yield any specific experimental NMR or MS data for this compound. While data exists for related compounds, such as 5-bromofuran-2-carbohydrazide (B1267981) derivatives, this information is not directly applicable to the target molecule. researchgate.netmdpi.com

X-ray Crystallography of this compound and its Co-crystals/Derivatives

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, offering unequivocal proof of its connectivity and conformation. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the supramolecular architecture.

As with other spectroscopic data, there are no published crystal structures for this compound or its co-crystals and derivatives in crystallographic databases. While crystallographic studies have been conducted on other 5-bromo substituted heterocyclic compounds, this information cannot be used to infer the specific solid-state structure of the title compound. researchgate.net

Biological Activity Mechanisms and Molecular Interactions of 5 Bromo N Hydroxyfuran 2 Carboximidamide in Vitro and in Silico

Structure-Activity Relationship (SAR) Studies for Biological Activity

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the potential biological and molecular activities of 5-bromo-N'-hydroxyfuran-2-carboximidamide.

Rational Design and Synthesis of Derivatives for SAR Elucidation

The rational design of derivatives of this compound would be a critical step in elucidating its structure-activity relationships (SAR). This process involves the systematic modification of the parent molecule to explore how changes in its chemical structure affect its biological activity. The primary goals would be to identify key pharmacophoric features and to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Modifications for SAR Studies:

| Position of Modification | Type of Substitution | Rationale |

| Furan (B31954) Ring (Position 5) | Replacement of Bromine | Investigate the role of halogen bonding and electronic effects. Substituents could include other halogens (Cl, F), small alkyl groups, or hydrogen. |

| Furan Ring (Other positions) | Introduction of substituents | Explore the impact of steric and electronic changes on receptor binding. |

| Carboximidamide Moiety | N'-hydroxy group modification | Determine the importance of the hydroxyl group for hydrogen bonding. It could be alkylated or acylated. |

| Carboximidamide Moiety | Amidine group substitution | Assess the role of the amidine in binding and its contribution to pKa. |

The synthesis of these derivatives would likely start from commercially available 5-bromofuran-2-carbonitrile. The nitrile group can be converted to the N'-hydroxycarboximidamide moiety by reaction with hydroxylamine (B1172632). Subsequent modifications at other positions of the furan ring could be achieved through various organic synthesis reactions, such as cross-coupling reactions for the introduction of new substituents at the 5-position.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its rationally designed derivatives, QSAR studies would be instrumental in predicting the activity of novel analogs and in guiding further synthetic efforts.

A typical QSAR workflow would involve:

Data Collection: A dataset of synthesized derivatives and their corresponding experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a predictive model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Table of Potential QSAR Descriptors:

| Descriptor Class | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of charge, reactivity |

| Steric | Molecular weight, volume, surface area | Size and shape of the molecule |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

| Topological | Connectivity indices | Atomic arrangement and branching |

Protein-Ligand Interaction Studies

Understanding how this compound interacts with its biological target at a molecular level is crucial for mechanism-of-action studies and for the rational design of more potent and selective inhibitors.

Computational Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the absence of an identified specific target for this compound, docking studies would initially be performed against a panel of potential biological macromolecules based on the activities of structurally similar compounds.

The docking process involves:

Preparation of the Receptor and Ligand: Three-dimensional structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site.

Conformational Sampling: The docking algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding pocket.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose, and the poses are ranked accordingly.

The results of docking simulations can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Biophysical Characterization of Binding Interactions

Experimental biophysical techniques are essential to validate the predictions from computational studies and to quantitatively characterize the binding thermodynamics and kinetics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. From this data, key kinetic parameters can be determined.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Table of Biophysical Techniques and Parameters:

| Technique | Parameters Determined |

| Surface Plasmon Resonance (SPR) | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka or KD), Stoichiometry (n), Enthalpy change (ΔH), Entropy change (ΔS) |

While specific experimental data for this compound is not yet available, the application of these established in silico and in vitro methodologies will be fundamental in characterizing its biological activity and therapeutic potential.

Applications in Chemical Synthesis and Materials Science As a Precursor/building Block

Role of 5-bromo-N'-hydroxyfuran-2-carboximidamide as a Versatile Synthetic Intermediate

There are no documented examples of this compound being used as an intermediate in the synthesis of other molecules. The presence of a bromine atom and a reactive carboximidamide moiety theoretically allows for a variety of chemical transformations, positioning it as a potentially useful, yet currently unexplored, synthetic tool.

Utilization in the Synthesis of Complex Heterocycles and Natural Product Analogues

The furan (B31954) nucleus is a common scaffold in many natural products and complex heterocyclic systems. The substituents on the specified compound could, in theory, be manipulated to construct more elaborate molecular architectures. However, no published research has demonstrated the use of this compound for these purposes.

Exploitation of the Carboximidamide Moiety in Ligand and Catalyst Design

The N'-hydroxycarboximidamide functional group is known in other molecular contexts to act as a chelating agent for metal ions, making it a valuable component in the design of ligands and catalysts. There is, however, no specific research that has exploited this feature in this compound for such applications.

Advanced Analytical Methodologies for 5 Bromo N Hydroxyfuran 2 Carboximidamide and Its Metabolites Excluding Clinical Samples

Development of Hyphenated Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)

No specific studies on the development and validation of LC-MS/MS or GC-MS methods for the trace analysis of 5-bromo-N'-hydroxyfuran-2-carboximidamide or its metabolites in non-clinical matrices were found.

Chromatographic Separation Techniques and Method Validation

There is no available information regarding the chromatographic separation techniques or the validation of such methods for the quantitative or qualitative analysis of this compound.

Electrochemical Detection Methods and Sensor Development

No research articles or patents detailing the development of electrochemical sensors or detection methods for this compound have been identified.

Q & A

Q. What synthetic methodologies are commonly employed for 5-bromo-N'-hydroxyfuran-2-carboximidamide?

- Methodological Answer : The synthesis typically involves bromination of furan precursors followed by functional group transformations. For example, bromination of 2-furancarboxylic acid derivatives using Br₂ in CCl₄ at 45–50°C (24 h) yields brominated intermediates, which can be further modified via coupling reactions (e.g., amidation or hydroxylamine conjugation) . Solvent selection (e.g., THF for amine coupling) and catalysts like HOBt/EDC are critical for yield optimization .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., hydroxylamine -NH-O- stretches) using gas-phase IR libraries .

- NMR : ¹H/¹³C NMR resolves furan ring substitution patterns and confirms bromine placement.

- Mass Spectrometry : Validates molecular weight (e.g., via EPA-IR vapor phase libraries) .

Q. How should researchers assess the purity of this compound?

- Methodological Answer : Purity is determined via HPLC (High-Performance Liquid Chromatography) with UV detection, calibrated against reference standards. For lab-scale validation, recrystallization from boiling water or polar solvents (e.g., ethanol/water mixtures) is effective, as demonstrated in brominated furan-carboxylic acid purification .

Q. What storage conditions are optimal for this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Similar brominated analogs (e.g., 5-bromo-2-fluorophenylacetonitrile) show stability under these conditions, avoiding thermal or hydrolytic decomposition .

Advanced Research Questions

Q. How can factorial design optimize reaction yields in the synthesis of this compound?

- Methodological Answer : A 2³ factorial design evaluates three critical parameters: temperature (45–60°C), solvent polarity (CCl₄ vs. THF), and catalyst loading (1.0–1.5 mmol). Response surface methodology (RSM) identifies interactions between variables, minimizing experimental runs while maximizing yield . Example optimization table:

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 45–60°C | 50°C |

| Solvent | CCl₄, THF | THF |

| Catalyst (EDC) | 1.0–1.5 mmol | 1.2 mmol |

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, cell lines). Conduct comparative dose-response studies under standardized protocols (e.g., fixed incubation time, controlled temperature). For example, zoospore regulation assays in Water molds require precise leucine concentration controls to isolate compound-specific effects .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer : Nanofiltration membranes (MWCO: 200–300 Da) selectively retain unreacted brominated precursors while allowing smaller impurities (e.g., salts) to pass. This method is superior to traditional column chromatography for scaling up, as demonstrated in membrane separation research for similar intermediates .

Q. What computational tools are suitable for simulating reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bromine’s electrophilic substitution on the furan ring. Software like Gaussian or ORCA predicts transition states and intermediates, guiding experimental validation of proposed mechanisms .

Key Considerations for Researchers

- Reactor Design : Use continuous-flow reactors for scalable synthesis, leveraging reaction fundamentals (e.g., residence time control) to minimize side products .

- Data Contradiction Analysis : Employ meta-analysis frameworks to reconcile divergent results, focusing on variables like reagent purity (e.g., >97% HLC-grade chemicals ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.